3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with bis(4-fluorophenyl)methyl through a nucleophilic substitution reaction involving 1-bis(4-fluorophenyl)methyl piperazine and halogenated analogues.
Coupling with Pyrrolidine-2,5-dione: The substituted piperazine is then coupled with a pyrrolidine-2,5-dione derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenated reagents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares the piperazine core and bis(4-fluorophenyl)methyl substitution but lacks the pyrrolidine-2,5-dione moiety.
Flunarizine: A drug that also contains a piperazine ring and is used for its calcium channel blocking properties.
Uniqueness
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that are not possible with simpler analogues.
Properties
Molecular Formula |
C30H31F2N3O3 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H31F2N3O3/c1-2-19-38-26-13-11-25(12-14-26)35-28(36)20-27(30(35)37)33-15-17-34(18-16-33)29(21-3-7-23(31)8-4-21)22-5-9-24(32)10-6-22/h3-14,27,29H,2,15-20H2,1H3 |
InChI Key |
LTULUFULYHQBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.